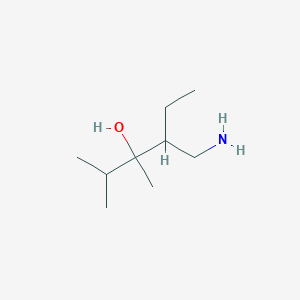

4-(Aminomethyl)-2,3-dimethylhexan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

4-(aminomethyl)-2,3-dimethylhexan-3-ol |

InChI |

InChI=1S/C9H21NO/c1-5-8(6-10)9(4,11)7(2)3/h7-8,11H,5-6,10H2,1-4H3 |

InChI Key |

IMABUFIZGNJQDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C)(C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminomethyl 2,3 Dimethylhexan 3 Ol and Its Stereoisomers

Retrosynthetic Dissection and Strategic Precursors for 4-(Aminomethyl)-2,3-dimethylhexan-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. amazonaws.comyoutube.comoregonstate.edu For this compound, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds that form the core structure.

A primary retrosynthetic disconnection can be made at the C4-C(aminomethyl) bond, suggesting a precursor such as a nitrile or a related functional group that can be reduced to the aminomethyl moiety. This leads back to a key intermediate, a highly substituted hexan-3-ol derivative.

Further disconnection of the tertiary alcohol at C3 suggests a Grignard-type reaction between a ketone and an organometallic reagent. This approach simplifies the carbon skeleton into more readily available starting materials. The strategic precursors identified through this analysis are typically commercially available or can be synthesized in a few steps.

| Disconnection | Precursor 1 | Precursor 2 | Rationale |

| C-N bond | 4-(cyanomethyl)-2,3-dimethylhexan-3-ol | N/A | Reduction of a nitrile to a primary amine is a reliable transformation. |

| C3-C4 bond | 2,3-dimethylhexan-3-one | Aminomethyl Grignard reagent (or equivalent) | Formation of the tertiary alcohol via nucleophilic addition to a ketone. |

| C2-C3 bond | 3-Methyl-2-pentanone | Isopropyl Grignard reagent | Construction of the carbon skeleton through a well-established C-C bond-forming reaction. |

Development of Convergent and Linear Synthetic Pathways to this compound

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound. A linear approach involves the sequential modification of a single starting material, while a convergent synthesis joins several independently prepared fragments at a later stage.

Construction of the Highly Substituted Hexane (B92381) Framework via Carbon-Carbon Bond Formations

The core hexane framework of the target molecule is heavily substituted, requiring robust and selective carbon-carbon bond-forming reactions for its construction. A common and effective method involves the use of organometallic reagents, such as Grignard or organolithium reagents, reacting with carbonyl compounds.

For instance, the synthesis could commence with the reaction of ethylmagnesium bromide with 2-methylpropanal to form 3-methyl-2-pentanone. Subsequent reaction of this ketone with isopropylmagnesium bromide would then generate the tertiary alcohol, 2,3-dimethylhexan-3-ol. This sequence efficiently assembles the carbon skeleton.

Introduction and Regioselective Functionalization of the Aminomethyl Moiety

With the core hexane framework in place, the next critical step is the introduction of the aminomethyl group at the C4 position. This can be achieved through several methods, with the choice often depending on the desired stereochemical outcome and the nature of the protecting groups used.

One approach involves the allylic functionalization of a precursor alkene. For example, the tertiary alcohol could be dehydrated to form an alkene, followed by a regioselective hydrocyanation or a related reaction to introduce a nitrile group at the C4 position. Subsequent reduction of the nitrile would yield the desired aminomethyl group.

Alternatively, a protected aminomethyl group could be introduced earlier in the synthesis. For example, a protected amino aldehyde could be used as a starting material, with the hexane framework built around it.

Control of Stereogenic Centers via Diastereoselective Reactions in this compound Synthesis

The target molecule possesses two stereogenic centers at C3 and C4, meaning that four possible stereoisomers exist. Controlling the relative stereochemistry between these centers is a key challenge. Diastereoselective reactions are employed to favor the formation of one diastereomer over the others.

The stereochemical outcome of the reaction to form the tertiary alcohol can be influenced by the steric bulk of the reactants and the reaction conditions. Furthermore, the introduction of the aminomethyl group can be directed by existing stereocenters in the molecule. For example, a substrate-controlled diastereoselective reaction can be employed where the chiral center at C3 directs the approach of the incoming aminomethyl precursor to one face of the molecule.

Asymmetric Synthesis of Enantiopure this compound

Accessing enantiomerically pure forms of this compound requires the use of asymmetric synthesis techniques. These methods aim to produce a single enantiomer of the target molecule.

Chiral Auxiliary-Mediated Approaches to Enantioselective Synthesis

One of the most reliable methods for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of either the tertiary alcohol formation or the introduction of the aminomethyl group. For example, an achiral ketone precursor could be reacted with a chiral hydrazine to form a chiral hydrazone. Diastereoselective alkylation of this hydrazone followed by removal of the auxiliary would yield an enantiomerically enriched ketone, which can then be converted to the target molecule.

| Chiral Auxiliary Type | Example | Application in Synthesis | Key Feature |

| Oxazolidinones | Evans' auxiliaries | Asymmetric alkylation to set the stereocenter at C4. | Forms a rigid chelated intermediate that directs the approach of the electrophile. |

| Camphorsultams | Oppolzer's sultam | Diastereoselective conjugate addition to an α,β-unsaturated precursor. | Provides high levels of stereocontrol due to the steric hindrance of the camphor skeleton. |

| Chiral Hydrazones | SAMP/RAMP auxiliaries | Asymmetric α-alkylation of a ketone precursor. | The chiral pyrrolidine ring effectively shields one face of the enolate. |

Asymmetric Catalysis for the Stereocontrolled Production of this compound

Asymmetric catalysis is a powerful tool for establishing the desired stereochemistry in chiral molecules. For the synthesis of this compound, catalytic strategies can be employed to control the formation of the two adjacent stereocenters at the C3 and C4 positions. A key approach involves the catalytic asymmetric addition of a carbon nucleophile to a suitable α-amino ketone precursor or the reductive coupling of a ketone with an amine source. nih.gov

One potential strategy is the use of transition-metal catalysts complexed with chiral ligands. For instance, nickel-catalyzed intramolecular asymmetric additions have proven effective for creating chiral tertiary alcohols. acs.org A similar intermolecular approach could be envisioned for the synthesis of the target compound. Another promising route is the copper-catalyzed reductive coupling of ketones with 2-azadienes, which can generate α-aminoalkyl nucleophiles in situ, leading to the formation of 1,2-amino tertiary alcohols with high diastereoselectivity and enantioselectivity. nih.gov The choice of chiral ligand is paramount in these systems to induce high levels of stereocontrol.

Below is a table illustrating the performance of different catalytic systems in reactions analogous to the synthesis of the target compound's core structure.

| Catalyst/Ligand System | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ni/Bisoxazoline | Intramolecular Aryl Halide/Ketone | N/A | Up to 98% ee | acs.org |

| Cu-H/(R,R)-Ph-BPE | 2-Azadiene + Ketone | >20:1 dr | >99:1 er | nih.gov |

| Dinuclear Zinc/Pipecolinol Ligand | Desymmetrization of α-aminomalonic esters | N/A | Up to 99% ee | nih.gov |

Biocatalytic Routes Utilizing Enzymes for Specific Enantiomer Generation

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of specific stereoisomers of this compound.

Engineered amine dehydrogenases (AmDHs) are particularly relevant. These enzymes can catalyze the asymmetric reductive amination of a suitable α-hydroxy ketone precursor, such as 4-hydroxy-2,3-dimethylhexan-3-one, using ammonia as the amine source. frontiersin.orgacs.orgnih.gov This approach directly installs the amine functionality with high stereocontrol, leading to the desired (S)- or (R)-configured amino alcohol. acs.orgnih.gov

Another powerful biocatalytic strategy is Dynamic Kinetic Resolution (DKR). In this process, a racemic mixture of the target amino alcohol (or a precursor) is subjected to an enzyme, typically a lipase, that selectively acylates one enantiomer. Simultaneously, a metal catalyst is used to racemize the unreacted enantiomer in situ. researchgate.netacs.org This allows for the theoretical conversion of 100% of the starting material into a single, enantiomerically pure product. researchgate.net

The following table summarizes various biocatalytic approaches applicable to the synthesis of chiral amino alcohols.

| Enzyme Type | Reaction Type | Substrate Example | Selectivity | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | Up to >99% ee | frontiersin.orgacs.orgnih.gov |

| Lipase (e.g., Novozym 435) + Ru Catalyst | Dynamic Kinetic Resolution | Racemic Secondary Alcohols | Up to 99% ee | researchgate.net |

| Transaminase (TAm) | Asymmetric Amination | Hydroxy Ketones | High ee | ucl.ac.ukrsc.org |

| Cyclohexylamine Oxidase (ArCHAO) | Kinetic Resolution (Deamination) | Racemic β-amino alcohols | >99% ee for remaining (S)-enantiomer | researchgate.net |

Optimization of Reaction Parameters and Yields for Academic and Scalable Chemical Synthesis

Optimizing reaction parameters is critical for maximizing yield, purity, and stereoselectivity, both in academic research and for potential scale-up. For a multi-step synthesis of this compound, which could involve forming the tertiary alcohol via a Grignard reaction followed by amination, each step must be carefully optimized. organicchemistrytutor.comorganic-chemistry.org

Key parameters for optimization include:

Temperature: Can influence reaction rate and selectivity. Lower temperatures often favor higher stereoselectivity in asymmetric catalysis.

Solvent: Affects solubility, catalyst stability, and reactivity. The choice of solvent can dramatically alter the outcome of a reaction.

Catalyst Loading: Reducing the amount of catalyst is crucial for cost-effectiveness and sustainability, without significantly compromising reaction time or yield.

Reagent Stoichiometry: Precise control over the ratio of reactants is necessary to minimize side products and unreacted starting materials.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to achieve maximum conversion while preventing product degradation or side reactions.

The development of continuous flow processes, which can be automated and optimized using Bayesian algorithms, allows for rapid investigation of reaction conditions and can lead to significant improvements in yield and efficiency. nih.gov

This table illustrates how reaction conditions can influence the outcome of a copper-catalyzed asymmetric synthesis of a γ-amino alcohol, a related structural motif.

| Parameter Varied | Condition | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Solvent | MTBE | 67% | 90:10 | nih.govacs.org |

| Et₂O | 87% | 89:11 | nih.govacs.org | |

| 2-Me-THF | 81% | 94:6 | nih.govacs.org | |

| Temperature | 0 °C | 87% | 89:11 | nih.govacs.org |

| -10 °C | 94% | 94:6 | nih.govacs.org |

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible and sustainable chemical processes. The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on reducing or eliminating these solvents. For the synthesis of amino alcohols, reactions can be conducted in water, which is a benign solvent. rsc.org Other low-impact solvents include bio-derived ethers like 2-methyltetrahydrofuran (2-MeTHF), which is a sustainable alternative to solvents like THF or dichloromethane. nih.gov In some cases, solvent-free reaction conditions can be developed, which completely eliminates solvent waste. researchgate.net

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred because they generate minimal waste. In a multi-step synthesis, maximizing atom economy at each step is crucial. For example, a catalytic hydrogenation reaction, which uses H₂ gas as a reagent, has a high atom economy as it incorporates all atoms into the product. nih.gov This contrasts sharply with reactions that use stoichiometric reagents, such as traditional reductions with metal hydrides, which generate significant inorganic waste. wikipedia.org The "green" synthesis of ibuprofen, which reduces a six-step process to three steps, is a classic example of improving atom economy from ~40% to ~77%. monash.edu

The use of catalysts is a cornerstone of green chemistry because they can replace stoichiometric reagents, reduce energy requirements, and enable more efficient reaction pathways. researchgate.net The development of sustainable catalytic systems for producing this compound would focus on:

Biocatalysts: As discussed, enzymes operate under mild, aqueous conditions and are biodegradable, making them a highly sustainable option. researchgate.netrsc.org

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Earth-Abundant Metal Catalysts: Replacing catalysts based on precious or toxic heavy metals (e.g., palladium, ruthenium) with those based on more abundant and less toxic metals (e.g., iron, copper, zinc) is a key goal of sustainable chemistry.

By embracing these principles, the synthesis of complex molecules like this compound can be achieved in a manner that is not only efficient and precise but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.